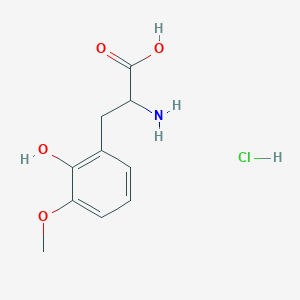
2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoicacidhydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO4 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-methoxybenzaldehyde and glycine.
Condensation Reaction: The first step involves a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and glycine in the presence of a suitable catalyst, such as sodium hydroxide, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, 2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions
2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Alkylated or acylated derivatives.
科学研究应用
2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用机制
The mechanism of action of 2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in metabolic pathways.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cellular signaling.
相似化合物的比较
Similar Compounds
3-Methoxy-DL-tyrosine: A similar compound with a methoxy group at the 3-position of the phenyl ring.
4-Hydroxy-3-methoxyphenylalanine: Another derivative of tyrosine with a hydroxyl and methoxy group on the phenyl ring.
Uniqueness
2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties compared to other tyrosine derivatives.
属性
CAS 编号 |
2803855-99-2 |
|---|---|
分子式 |
C10H14ClNO4 |
分子量 |
247.67 g/mol |
IUPAC 名称 |
2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-8-4-2-3-6(9(8)12)5-7(11)10(13)14;/h2-4,7,12H,5,11H2,1H3,(H,13,14);1H |
InChI 键 |
KMQKEVKBPAUPFA-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC(=C1O)CC(C(=O)O)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


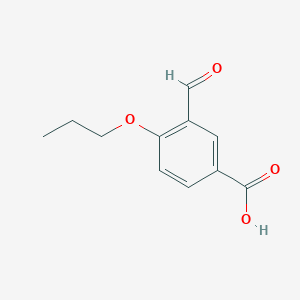
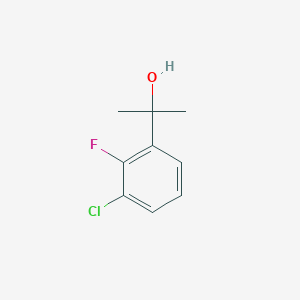
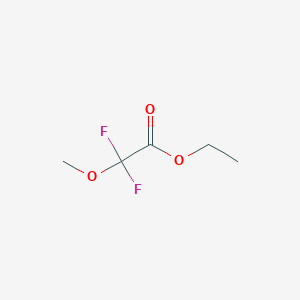
![Dichloro[(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-(+)-1,2-diphenylethylenediamine)ruthenium(II)](/img/structure/B13584684.png)
![1-methanesulfonyl-5-[2-(3-methylphenyl)-1,3-thiazol-4-yl]-2,3-dihydro-1H-indole](/img/structure/B13584688.png)
![1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B13584695.png)


![rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans](/img/structure/B13584718.png)
![N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine](/img/structure/B13584724.png)
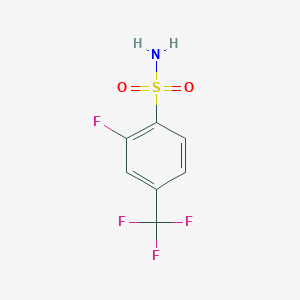
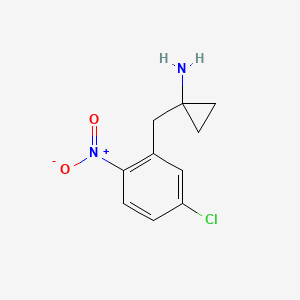
![6-Amino-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13584742.png)
![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)
